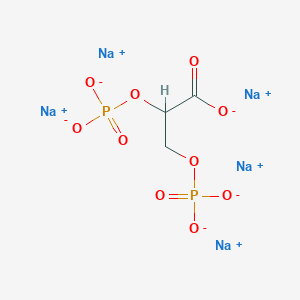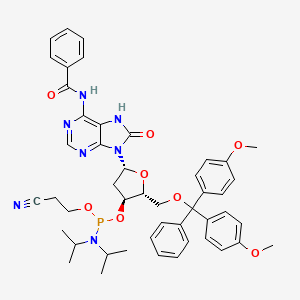
2,3-Diphospho-Glyceric Acid Pentasodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Diphospho-D-glyceric acid pentasodium salt is a pyridine complex that is found in nature as a constant . It is also synthesized by humans and can be formed in the laboratory . This compound is reactive and has been shown to be useful for producing radical species .
Synthesis Analysis
This compound is a metabolite of glycolysis within human erythrocytes produced by 2,3-diphosphoglycerate mutase in an alternative to the glycolytic pathway . It can also be synthesized in the laboratory .Molecular Structure Analysis
The linear formula of 2,3-Diphospho-D-glyceric acid pentasodium salt is C3H3O10P2Na5 . Its molecular weight is 375.95 .Chemical Reactions Analysis
2,3-Diphospho-D-glyceric acid pentasodium salt is reactive and has been shown to interact with endogenous molecules such as lipids . It has been used as a reference compound in the analysis of blood cell (erythrocyte) glycolytic cycle metabolites .Physical And Chemical Properties Analysis
2,3-Diphospho-D-glyceric acid pentasodium salt is a white to off-white powder . It is soluble in water (100 mg/mL, clear, colorless to faintly yellow) . The sodium content is between 24.5-32.5% (anhydrous) .Wirkmechanismus
Zukünftige Richtungen
As a metabolite of glycolysis within human erythrocytes, 2,3-Diphospho-D-glyceric acid pentasodium salt may continue to be used as a reference compound in the analysis of blood cell (erythrocyte) glycolytic cycle metabolites . Its role in binding to hemoglobin to reduce oxygenation and its potential inhibitory effect on Plasmodium falciparum development in vitro suggest potential future directions for research and application.
Eigenschaften
IUPAC Name |
pentasodium;2,3-diphosphonatooxypropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O10P2.5Na/c4-3(5)2(13-15(9,10)11)1-12-14(6,7)8;;;;;/h2H,1H2,(H,4,5)(H2,6,7,8)(H2,9,10,11);;;;;/q;5*+1/p-5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRMRMXBVAUXKZ-UHFFFAOYSA-I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Na5O10P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.95 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Diphospho-Glyceric Acid Pentasodium | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Hydroxy-6-methylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B586416.png)











